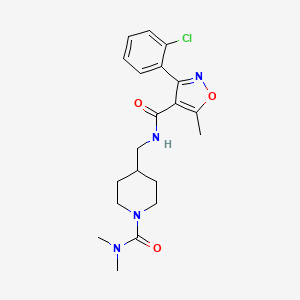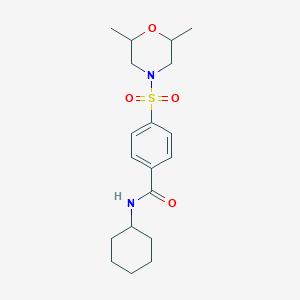
N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
Vue d'ensemble
Description
The compound "N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide" is a sulfamoyl benzamide derivative, which is a class of compounds known for their potential biological activities. These compounds have been studied for their ability to act as selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which play a significant role in various physiological and pathological functions, including thrombosis, diabetes, inflammation, and cancer .
Synthesis Analysis
The synthesis of sulfamoyl benzamide derivatives, including those with morpholine substituents, typically involves the use of chlorosulfonylbenzoic acid in aqueous medium and carbodiimide coupling. These methods allow for the introduction of various biologically relevant substituents, such as n-butyl, cyclopropyl, benzylamine, morpholine, and substituted anilines. The synthesis process is crucial for creating compounds with the potential for high selectivity and potency against specific isoforms of h-NTPDases .
Molecular Structure Analysis
The molecular structure of sulfamoyl benzamide derivatives is characterized by the presence of a benzamide moiety linked to a sulfonamide group. This structure is essential for the interaction with h-NTPDases, as evidenced by molecular docking studies that show significant interactions with the amino acids of the respective h-NTPDase homology model proteins. The specific substituents attached to the benzamide and sulfonamide groups can greatly influence the potency and selectivity of these inhibitors .
Chemical Reactions Analysis
Sulfamoyl benzamide derivatives can participate in various chemical reactions, including sulfonylation and cyclization. For instance, sulfonylation/cyclization reactions have been developed to access sulfonylated benzo[4,5]imidazo[2,1-a]isoquinolin-6(5H)-ones, which exhibit potential antitumor activity. These reactions are typically carried out under mild conditions and demonstrate outstanding functional group tolerance, which is beneficial for the development of potential antitumor lead compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfamoyl benzamide derivatives are influenced by their molecular structure. These properties include solubility, stability, and reactivity, which are important for their biological activity and potential therapeutic applications. The presence of morpholine, for example, can affect the solubility and pharmacokinetic properties of these compounds. The specific physical and chemical properties of "this compound" would need to be determined experimentally to fully understand its behavior in biological systems .
Applications De Recherche Scientifique
Biochemical Activation and Inhibition Mechanisms
Compounds structurally similar to N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide have been explored for their biochemical activation and inhibition mechanisms, particularly targeting enzymes like carbonic anhydrases (CAs) and soluble guanylyl cyclase (sGC). For instance, aromatic sulfonamides have shown varied inhibitory activities against different carbonic anhydrase isoenzymes, suggesting potential therapeutic applications in diseases where CA activity is implicated (Supuran et al., 2013). Similarly, novel anthranilic acid derivatives have been found to activate the heme-oxidized form of sGC, offering insights into vasodilator drug development (Schindler et al., 2006).
Synthesis and Characterization of Heterocyclic Compounds
The synthesis and characterization of heterocyclic compounds form a crucial part of organic chemistry research, with applications ranging from materials science to pharmaceuticals. Studies have reported the synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives and the investigation of their reactivity towards various chemical reagents, highlighting the versatility of these compounds in synthesizing a wide range of heterocyclic structures (Elkholy & Morsy, 2006). Additionally, the exploration of Pummerer/Mannich cyclization cascades provides valuable methodologies for constructing aza-heterocycles, potentially useful in natural product synthesis and drug discovery (Padwa et al., 2002).
Antimicrobial Activity
The antimicrobial properties of compounds containing the sulfonamide group have been extensively studied, revealing their potential as antibacterial and antifungal agents. For example, research on novel sulfonamide derivatives has demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi, suggesting their applicability in developing new antimicrobial therapies (Ghorab et al., 2017).
Catalytic Applications and Organic Transformations
Catalytic applications and organic transformations leveraging compounds structurally related to this compound have been explored, demonstrating the utility of these compounds in synthetic chemistry. Copper-catalyzed intermolecular amidation and imidation of unactivated alkanes showcase the potential of these reactions in forming N-alkyl products, expanding the toolkit for C–H bond functionalization (Tran et al., 2014).
Orientations Futures
Benzamides are widespread structural compounds that are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs . They are also widely used in industries such as paper, plastic, and rubber, and in agricultural areas . Thus, by conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application .
Propriétés
IUPAC Name |
N-cyclohexyl-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4S/c1-14-12-21(13-15(2)25-14)26(23,24)18-10-8-16(9-11-18)19(22)20-17-6-4-3-5-7-17/h8-11,14-15,17H,3-7,12-13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSANVVJUSSRLQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001332660 | |
| Record name | N-cyclohexyl-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001332660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85268594 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
325729-48-4 | |
| Record name | N-cyclohexyl-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001332660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



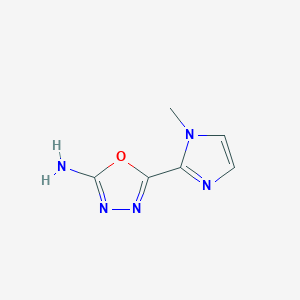
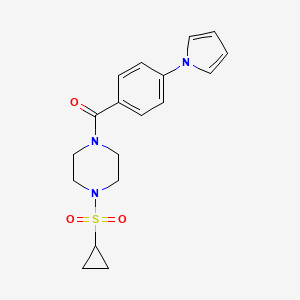


![Methyl 4-[(6-chloropyridin-3-yl)methoxy]benzoate](/img/structure/B2548479.png)


![(E)-N-[(3-Fluorophenyl)methylidene]hydroxylamine](/img/structure/B2548484.png)
![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2548485.png)
![N-(3-fluoro-4-methylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2548487.png)

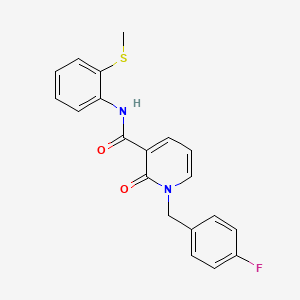
![N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2548491.png)
